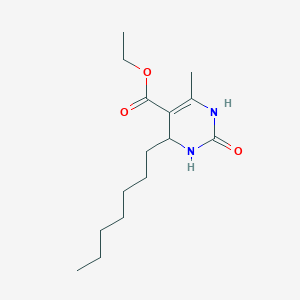

ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate varies depending on its application. In drug discovery, this compound acts as a competitive inhibitor of dihydroorotate dehydrogenase, preventing the biosynthesis of pyrimidine nucleotides. In material science, this compound acts as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound acts as a ligand, coordinating to transition metal catalysts and modulating their reactivity and selectivity.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and low potential for drug-drug interactions. However, its biochemical and physiological effects are largely dependent on its application. In drug discovery, this compound has been shown to inhibit the proliferation of cancer cells and modulate the immune response. In material science, this compound-based materials have shown unique optical, electronic, and mechanical properties. In catalysis, this compound-based ligands have led to the development of efficient and selective catalytic systems.

Advantages and Limitations for Lab Experiments

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for lab experiments, including its availability, high purity, and low toxicity. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several potential future directions for research. In drug discovery, further studies are needed to optimize its inhibitory activity against dihydroorotate dehydrogenase and evaluate its efficacy and safety in animal models. In material science, this compound-based materials have shown promise in applications such as sensors, electronic devices, and coatings, and further studies are needed to explore their potential in these fields. In catalysis, this compound-based ligands have led to the development of efficient and selective catalytic systems, and further studies are needed to optimize their reactivity and selectivity for various transformations.

Synthesis Methods

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized through a multistep process involving the condensation of ethyl acetoacetate with heptanal and subsequent cyclization with urea. This method has been optimized to achieve high yields and purity, making this compound readily available for research purposes.

Scientific Research Applications

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, this compound has been identified as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This makes this compound a promising candidate for the treatment of cancer and autoimmune diseases.

In material science, this compound has been used as a building block for the synthesis of novel polymers and self-assembled monolayers. These materials have shown promise in applications such as sensors, electronic devices, and coatings.

In catalysis, this compound has been used as a ligand in transition metal catalyzed reactions. This has led to the development of efficient and selective catalytic systems for various transformations, including cross-coupling reactions and asymmetric hydrogenation.

Properties

IUPAC Name |

ethyl 4-heptyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-4-6-7-8-9-10-12-13(14(18)20-5-2)11(3)16-15(19)17-12/h12H,4-10H2,1-3H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHIPDDJVBGKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(=C(NC(=O)N1)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)

![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)

![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)

![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)